1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)
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Overview
Description
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is a complex organic compound with the molecular formula C18H40N6O6. It is known for its unique structure, which includes multiple ethoxy and amino groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) typically involves the reaction of butane-1,4-diamine with 3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while substitution reactions can produce various substituted ureas .
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)urea)
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)urea)
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is unique due to its multiple amino and ethoxy groups, which provide a high degree of flexibility and reactivity. This makes it particularly useful in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C18H40N6O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea |
InChI |
InChI=1S/C18H40N6O6/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
IWNWUGLDOVFZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN |
Origin of Product |
United States |
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